1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine
Description
1-(2-Chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine is a structurally complex imine derivative featuring two 2-chlorophenyl groups and a conjugated aromatic framework.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2/c28-26-7-3-1-5-22(26)18-30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-19-23-6-2-4-8-27(23)29/h1-16,18-19H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWJNYWWYZJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364645 | |
| Record name | 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152419-87-9 | |
| Record name | 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-aminobenzophenone under acidic conditions to form the intermediate Schiff base. This intermediate is then further reacted with another equivalent of 2-chlorobenzaldehyde to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
- The target compound’s dual 2-chlorophenyl groups distinguish it from analogs with single chlorophenyl substituents (e.g., ). The ortho-chloro substitution may sterically hinder interactions compared to para-substituted derivatives.
- Unlike furan- or thiazole-containing analogs (), the target compound lacks heterocyclic rings, which could reduce its metabolic stability but increase lipophilicity.
Chemical Reactivity and Stability
Table 3: Reactivity and Stability Profiles
| Compound Name | Stability | Reactivity Highlights | Reference |
|---|---|---|---|
| This compound | Moderate (imine hydrolysis risk) | Susceptible to nucleophilic attack at imine bond | N/A (Inferred) |
| 3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide | High (amide stability) | Resists hydrolysis due to amide bond | |
| (N-Ethylidene)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine | High (hydroxylamine stability) | Forms stable coordination complexes |
Key Observations:
- The target compound’s imine group is less stable than amide or hydroxylamine derivatives (), necessitating storage under anhydrous conditions.
- The chlorophenyl groups may participate in halogen bonding, a feature exploited in crystal engineering and drug design, as seen in analogs like 1-[2-(Carboxymethoxy)phenyl]-N-(4-chlorophenyl)methanimine oxide .
Biological Activity
1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
This indicates a molecular weight of approximately 420.89 g/mol. The presence of chlorophenyl and methanimine groups suggests potential interactions with biological systems.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study on related compounds demonstrated antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. These compounds were found to inhibit cell growth through apoptosis induction and cell cycle arrest, particularly at the G1 phase .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chlorophenyl moiety may interact with specific cellular targets, leading to the disruption of critical signaling pathways involved in cell proliferation and survival.
Case Studies
- Case Study 1: Antiproliferative Activity
- Case Study 2: Mechanistic Insights
Table of Biological Activity Data
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.0 | Lung Cancer | Apoptosis induction |
| Compound B | 3.2 | Breast Cancer | Cell cycle arrest (G1 phase) |
| This compound | 4.5 | Multiple Cancer Types | Mitochondrial pathway activation |
Additional Biological Activities
Apart from anticancer properties, there are indications that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
